Pentachloronitrosobenzene

Physical chemistry Thermal stability Separation science

Sourcing Pentachloronitrosobenzene (PCNO) for high-temperature synthesis or lipophilic chromatography calibration? Unlike its nitro analog PCNB, PCNO's nitroso group enables unique redox and cycloaddition reactivity, while its boiling point exceeds PCNB by ~58°C and nitrosobenzene by ~222°C, ensuring thermal stability where lower-boiling nitrosoarenes fail. Its elevated LogP (4.76–5.09) makes it the superior retention time marker for environmental contaminant analysis. For metabolic pathway studies, it yields a distinct aniline metabolite profile not reproducible with PCNB. Ensure your workflow's integrity—request a quote for this essential research intermediate today.

Molecular Formula C6Cl5NO
Molecular Weight 279.3 g/mol
CAS No. 13665-49-1
Cat. No. B079661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentachloronitrosobenzene
CAS13665-49-1
Synonymspentachloronitrosobenzene
Molecular FormulaC6Cl5NO
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N=O
InChIInChI=1S/C6Cl5NO/c7-1-2(8)4(10)6(12-13)5(11)3(1)9
InChIKeyXDONTVVGRICUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentachloronitrosobenzene (CAS 13665-49-1): Core Identity and Physicochemical Baseline


Pentachloronitrosobenzene (1,2,3,4,5-pentachloro-6-nitrosobenzene, CAS 13665-49-1) is a perchlorinated aromatic nitroso compound with the molecular formula C6Cl5NO and a molecular weight of 279.34 g/mol . The compound features a fully substituted benzene ring bearing a nitroso (-N=O) functional group, placing it within the broader class of polychloroaromatic derivatives [1]. Its predicted physicochemical profile includes a density of 1.9±0.1 g/cm³, a boiling point of 385.7±42.0 °C at 760 mmHg, and an estimated LogP value ranging from 4.76 (ACD/Labs) to 5.09 (KOWWIN) . Unlike its nitro-substituted analog pentachloronitrobenzene (PCNB, CAS 82-68-8), which has been extensively commercialized as an agricultural fungicide, pentachloronitrosobenzene remains primarily a research chemical with distinct reactivity derived from the nitroso moiety [1][2].

Why Pentachloronitrosobenzene Cannot Be Replaced by Pentachloronitrobenzene or Unsubstituted Nitrosobenzene


Pentachloronitrosobenzene occupies a unique chemical space where neither the nitro analog (pentachloronitrobenzene, PCNB) nor the nonchlorinated nitroso analog (nitrosobenzene) can serve as a functional substitute. The nitroso group (-N=O) confers fundamentally different reactivity compared to the nitro group (-NO₂), enabling distinct redox chemistry and participation in cycloaddition reactions not accessible to PCNB [1]. Simultaneously, the perchlorinated aromatic ring dramatically alters the electronic environment and physical properties relative to nitrosobenzene (CAS 586-96-9). Published data confirm that pentachloronitrosobenzene exhibits enhanced stability compared to its nonchlorinated analogues [1], while its boiling point exceeds that of nitrosobenzene by approximately 222°C and that of PCNB by approximately 58°C . These differences have direct consequences for separation processes, thermal stability requirements, and lipophilicity-driven partitioning behavior. Generic substitution without accounting for these quantifiable physicochemical and reactivity differences introduces substantial technical risk in both synthetic and analytical workflows.

Quantitative Differentiation of Pentachloronitrosobenzene: Head-to-Head Comparisons Against Key Analogs


Boiling Point Elevation and Thermal Stability Differentiation vs. Nitrosobenzene and PCNB

Pentachloronitrosobenzene exhibits a substantially elevated boiling point relative to both its nonchlorinated nitroso analog and its nitro-substituted polychlorinated analog. Compared to nitrosobenzene (CAS 586-96-9), pentachloronitrosobenzene demonstrates a boiling point increase of approximately 222°C (from 163.3°C to 385.7°C at 760 mmHg). Compared to pentachloronitrobenzene (PCNB, CAS 82-68-8), the boiling point is approximately 58°C higher (from 328.0°C to 385.7°C at 760 mmHg) . These differences are attributed to the combined effects of extensive chlorine substitution and the nitroso functional group.

Physical chemistry Thermal stability Separation science

Lipophilicity Enhancement and Environmental Partitioning vs. Nitrosobenzene and PCNB

Pentachloronitrosobenzene demonstrates significantly higher lipophilicity than its comparators, as quantified by octanol-water partition coefficient (LogP). The target compound has an ACD/LogP value of 4.76 and an EPISuite KOWWIN Log Kow estimate of 5.09 . In contrast, nitrosobenzene exhibits an XLogP3 of 2.01 , while pentachloronitrobenzene (PCNB) has a reported LogP of 4.16 . This represents a LogP increase of approximately 2.75 units versus nitrosobenzene and 0.60 units versus PCNB, corresponding to a >500-fold theoretical increase in octanol-water partitioning relative to the nonchlorinated analog.

Lipophilicity LogP Environmental fate Bioaccumulation potential

Intrinsic Chemical Stability Advantage vs. Nonchlorinated Nitroso Analogues

In a direct experimental assessment, pentachloronitrosobenzene and pentachlorophenylhydroxylamine were found to be more stable than their nonchlorinated analogues [1]. This stability enhancement is attributed to the electron-withdrawing and steric effects of the five chlorine substituents, which deactivate the aromatic ring toward electrophilic attack and reduce the propensity for dimerization or further oxidation pathways characteristic of unsubstituted nitrosoarenes. The observation originates from a 1969 study by Berry et al. examining the oxidative degradation of pentachlorophenyl-substituted tertiary amines, where the pentachloronitrosobenzene product demonstrated superior persistence under the reaction conditions compared to the expected behavior of nonchlorinated nitrosoarenes.

Chemical stability Polychloroaromatic chemistry Nitroso compounds

Distinct Metabolite Profile in Mammalian Systems vs. Pentachloronitrobenzene

In vivo metabolic studies in female rats demonstrate that pentachloronitrosobenzene (PCNO) undergoes reductive metabolism to yield pentachloroaniline and three tetrachloroaniline isomers: 2,3,5,6-tetrachloroaniline, 2,3,4,6-tetrachloroaniline, and 2,3,4,5-tetrachloroaniline [1]. This reductive deoxygenation pathway from the nitroso group to aniline derivatives differs mechanistically from the metabolic fate of pentachloronitrobenzene (PCNB), which undergoes nitro group reduction and glutathione conjugation pathways leading to distinct metabolite suites including thiophenol and thioanisole derivatives [2]. The divergent metabolite profiles have implications for both toxicological assessment and analytical method development in residue monitoring.

Metabolism Toxicology Biotransformation Environmental health

Validated Application Scenarios for Pentachloronitrosobenzene Based on Differentiating Evidence


Synthetic Intermediate in Polychloroaromatic Chemistry Requiring High Thermal Tolerance

Given the compound's elevated boiling point (385.7±42.0 °C) and documented stability in oxidative environments [1], pentachloronitrosobenzene is uniquely suited as a synthetic intermediate in reaction sequences requiring elevated temperatures or prolonged heating. Its thermal profile exceeds that of PCNB by approximately 58°C and nitrosobenzene by 222°C, enabling distillation-based purification or high-temperature transformations that would decompose or volatilize lower-boiling nitrosoarenes. Researchers engaged in polychloroaromatic derivatization, particularly those working with pentachlorophenyl-substituted amine oxidation products, should prioritize this compound over nitrosobenzene when reaction conditions exceed 160°C.

Lipophilicity-Dependent Partitioning Studies and Environmental Fate Modeling

The LogP differential of +2.75 to +3.08 units versus nitrosobenzene and +0.60 to +0.93 units versus PCNB establishes pentachloronitrosobenzene as the preferred reference compound for calibrating reversed-phase chromatographic systems targeting highly lipophilic polychlorinated aromatics . Its predicted LogP range (4.76-5.09) positions it as a more appropriate retention time marker for environmental contaminants in the high-log Kow range compared to either comparator. Environmental chemists developing solid-phase extraction methods or QSAR models for polychlorinated aromatic partitioning should use pentachloronitrosobenzene rather than nitrosobenzene to avoid systematic underestimation of hydrophobic retention behavior.

Analytical Reference Standard for PCNO-Specific Metabolite Monitoring

As demonstrated by Renner et al. (1983), pentachloronitrosobenzene undergoes a distinct metabolic reduction pathway yielding pentachloroaniline and three tetrachloroaniline isomers [2]. Forensic toxicology and environmental monitoring laboratories analyzing biological samples for evidence of polychloroaromatic exposure require authentic pentachloronitrosobenzene as a reference standard for method validation and calibration. PCNB cannot substitute for this purpose, as its metabolic profile diverges significantly, including glutathione-derived thioether metabolites not observed for PCNO. Procurement of pentachloronitrosobenzene is therefore essential for laboratories seeking to establish validated LC-MS/MS or GC-MS methods specific to PCNO and its reduced aniline metabolites.

Dielectric Relaxation and Solid-State Molecular Motion Studies

Pentachloronitrosobenzene has been characterized in dielectric absorption studies alongside other pentachlorobenzene compounds (PCNB, pentachloroaniline, pentachlorophenol, pentachloroanisole) across a frequency range of 20 Hz to 10 MHz at approximately 298 K [3]. This body of work establishes pentachloronitrosobenzene as part of a well-defined series of hexa-substituted benzenes exhibiting solid-state molecular rotation phenomena. Researchers investigating dielectric relaxation mechanisms in plastic crystalline materials or studying molecular dynamics in polychlorinated aromatic solids should procure pentachloronitrosobenzene specifically for comparative dielectric measurements within this compound class.

Technical Documentation Hub

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